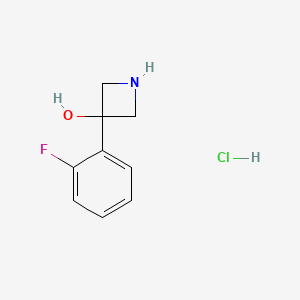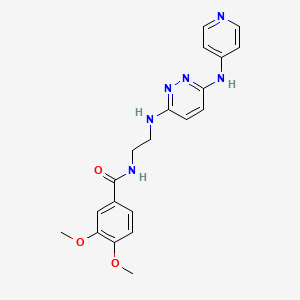
3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a benzamide group, a pyridazinyl group, and a pyridinyl group . These groups are often found in bioactive compounds, suggesting that this molecule may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings, amide linkages, and ether linkages. The presence of nitrogen atoms in the pyridazinyl and pyridinyl groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions, while the aromatic rings can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar amide groups and aromatic rings could impact its solubility, while the presence of multiple aromatic rings could influence its UV/Vis absorption properties .Applications De Recherche Scientifique
Amplification of Phleomycin Effects
- Unfused Heterobicycles as Amplifiers of Phleomycin: Pyridinyl derivatives have been studied for their role in amplifying the effects of phleomycin against Escherichia coli, suggesting a potential area of research in enhancing antibiotic efficacy through chemical modification (Brown & Cowden, 1982).
Molecular Docking and In Vitro Screening
- Synthesis, Molecular Docking, and In Vitro Screening of Novel Derivatives: New pyridine and fused pyridine derivatives have been synthesized and evaluated for their binding energies and antimicrobial, antioxidant activities through molecular docking screenings, hinting at potential applications in drug development and disease treatment (Flefel et al., 2018).
Antioxidant, Antitumor, and Antimicrobial Activities
- Microwave-assisted Synthesis of Pyrazolopyridines: Studies have explored the synthesis of pyrazolopyridine derivatives and their antioxidant, antitumor, and antimicrobial activities, highlighting the potential therapeutic benefits of these compounds (El‐Borai et al., 2013).
HDAC Inhibition for Cancer Therapy
- Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide: This compound, a selective inhibitor of histone deacetylase (HDAC), demonstrates the potential for treating cancer through the modulation of gene expression (Zhou et al., 2008).
Synthesis and Evaluation of Antimicrobial Agents
- Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives: Using citrazinic acid as a starting material, this study synthesizes compounds with promising antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents (Hossan et al., 2012).
Orientations Futures
Given the structural features of this compound and the biological activity of similar molecules, it could be interesting to study this compound further for potential bioactivity. This could involve in vitro and in vivo studies to assess its biological effects, as well as further chemical studies to optimize its properties .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-4-3-14(13-17(16)29-2)20(27)23-12-11-22-18-5-6-19(26-25-18)24-15-7-9-21-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGKYUTLOJBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

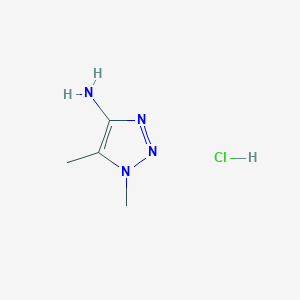
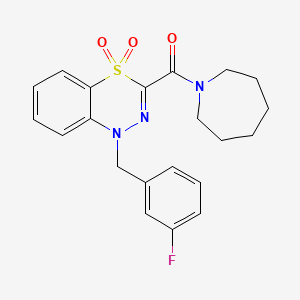
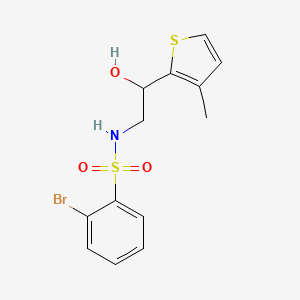
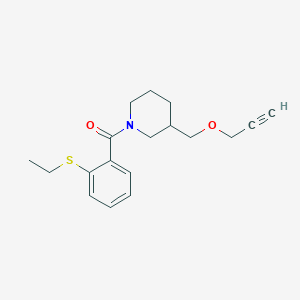
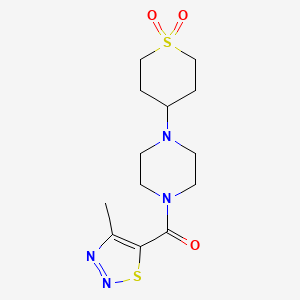
![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)
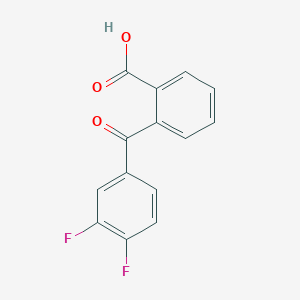
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2586655.png)
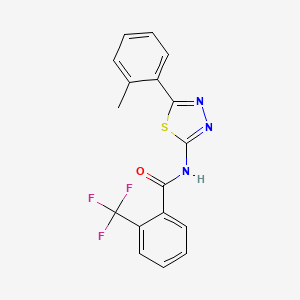
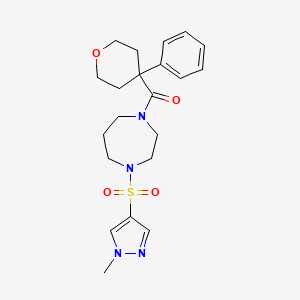
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2586659.png)
![(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2586660.png)
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2586667.png)
